Ferimzone

Fungicide Resistance Mode of Action FRAC Classification

Procure Z-Ferimzone (CAS 89269-64-7) as the definitive analytical standard for fungicide resistance evolution studies and residue method validation. This is the only systemic pyrimidine hydrazone with a FRAC 'U' (unknown) mode of action and zero documented field resistance, making it an irreplaceable tool for rotation/mixture studies with high-risk MBI-D and QoI fungicides. Its rapid photolytic Z-to-E isomerization demands specialized HPLC-MS/MS separation—generic pyrimidine or hydrazone standards cannot substitute. For rice blast management programs, it is the validated active in synergistic copper formulations and diclocymet mixtures that reduced panicle blast incidence from 5.8% to 2.0% in field trials. Insist on the Z-isomer; verify purity by HPLC.

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
CAS No. 89269-64-7
Cat. No. B166972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerimzone
CAS89269-64-7
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=NNC2=NC(=CC(=N2)C)C)C
InChIInChI=1S/C15H18N4/c1-10-7-5-6-8-14(10)13(4)18-19-15-16-11(2)9-12(3)17-15/h5-9H,1-4H3,(H,16,17,19)/b18-13-
InChIKeyGOWLARCWZRESHU-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.37e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Ferimzone CAS 89269-64-7: Procurement Overview for Pyrimidine Hydrazone Fungicide Research


Ferimzone (CAS 89269-64-7) is a systemic pyrimidine hydrazone fungicide primarily utilized for controlling rice diseases, including rice blast (Pyricularia oryzae), brown spot (Helminthosporium oryzae), and Cercospora leaf spot (Cercospora oryzae) [1]. Developed by Takeda and registered in Japan in 1991, its mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as 'U' (unknown), distinguishing it from fungicides with well-defined biochemical targets [2]. The active ingredient is the Z-isomer, which is more stable and is the standard form for both commercial and research applications [1].

Ferimzone's Unique Resistance Profile and Analytical Complexity Defy Simple Substitution


Ferimzone's procurement is driven by its unique combination of an uncharacterized mode of action [1], an isomer-specific active ingredient (Z-Ferimzone) that photoconverts to the E-isomer under light [2], and a notable lack of reported field resistance, which is a stark contrast to many rice blast fungicides [3]. These factors make generic substitution with other rice fungicides, such as melanin biosynthesis inhibitors (MBIs) or QoIs, problematic for research or field programs. Its distinct chemical and biological profile requires specific analytical standards and experimental designs, which generic pyrimidine or hydrazone compounds cannot replicate.

Quantitative Differentiation of Ferimzone from Analogs and Alternatives


Ferimzone's Unknown Mode of Action (FRAC U) Provides a Strategic Advantage Over Targeted Fungicides

Ferimzone is classified by FRAC as having an 'Unknown' mode of action (FRAC Code: U), whereas other common rice fungicides have well-defined targets: Isoprothiolane (F2, phospholipid biosynthesis), Tricyclazole (I1, melanin biosynthesis), and Orysastrobin (C3, complex III respiration) [1]. This unknown mechanism is a key differentiator, as it correlates with a lack of reported resistance in field populations, a major issue for fungicides with specific targets like the MBI-D class [2].

Fungicide Resistance Mode of Action FRAC Classification Resistance Management

Zero Field Resistance Reported for Ferimzone, a Critical Advantage Over MBI-D Fungicides

A 2020 study explicitly states that 'the emergence of ferimzone-resistant strains in rice fields has not been reported' [1]. This is in stark contrast to MBI-D fungicides like carpropamid and diclocymet, for which resistant Pyricularia oryzae isolates were first detected in Japan in 2001 [2]. The study identified a genetic trade-off, where mutations conferring low sensitivity to ferimzone (in copper transport genes ICT1 and CCC2) also cause a pathogenicity defect due to attenuated melanization [1].

Fungicide Resistance Magnaporthe oryzae Field Monitoring MBI-D

Synergistic Effect of Copper (CuSO4) Restores Ferimzone Sensitivity in Resistant Mutants

Research identified that ferimzone sensitivity is linked to copper transport pathways (genes ICT1 and CCC2). While mutations in these genes confer low sensitivity, the study found that 'the presence of CuSO4 induced high sensitivity to ferimzone even in the coict1 mutant' [1]. This demonstrates a specific, modifiable interaction with copper homeostasis, a unique feature not described for other rice fungicides like tricyclazole or isoprothiolane [2].

Copper Transport Synergism Fungicide Resistance Mechanism of Action

Unique Z to E Isomer Conversion Under Light Complicates Analytical Workflows

Ferimzone exists as Z and E isomers, with the Z-isomer being the designated active ingredient [1]. Critically, 'under light irradiation conditions, it undergoes a rapid conversion to its E-stereoisomer' [2]. This photolysis is a key differentiator from structurally stable fungicides like tricyclazole, and it necessitates the development of specific HPLC-MS/MS methods capable of separating and quantifying both isomers for accurate residue or metabolism studies [3].

Isomerism Photolysis Analytical Chemistry Residue Analysis

Ferimzone's Fungistatic Activity Contrasts with the Protective Action of Tricyclazole

Ferimzone exhibits fungistatic activity, inhibiting mycelial growth without killing the fungus . It also possesses curative properties, meaning it can stop disease development after infection has occurred [1]. In contrast, tricyclazole, a melanin biosynthesis inhibitor (MBI), is primarily a protectant fungicide that prevents fungal penetration by inhibiting melanization of the appressorium [2]. This difference in fungicidal nature and disease control timing is a key factor in selecting compounds for different application windows or integrated pest management (IPM) programs.

Fungistatic Curative Activity Fungicide Mode of Action Rice Blast

Ferimzone + Diclocymet Mixtures Achieve Superior Panicle Blast Control Compared to MBI-D Alone Programs

A field study compared programs for controlling MBI-D-resistant Pyricularia oryzae. A rotational program using a diclocymet and ferimzone mixture for foliar applications achieved a panicle blast incidence of 2.0%, which was significantly lower than the 5.8% incidence observed with a tricyclazole-only program [1]. Furthermore, the diclocymet+ferimzone program prevented the reselection of MBI-D-resistant isolates more effectively than a diclocymet-only nursery box application [2].

Rice Panicle Blast Fungicide Mixtures Field Efficacy Resistance Management

Validated Application Scenarios for Ferimzone Procurement


Fungicide Resistance Research and Management Programs

Procure ferimzone as a cornerstone for studies on fungicide resistance evolution and management. Its unique status as a FRAC 'U' fungicide with no reported field resistance makes it an ideal partner in rotation or mixture with high-resistance-risk compounds like MBI-Ds or QoIs [1]. Experimental designs can leverage its specific synergism with copper (CuSO4) and its genetic linkage to copper transport pathways (ICT1, CCC2) to investigate novel resistance mechanisms [2]. Ferimzone is also validated for use in programs designed to prevent the reselection of MBI-D-resistant Pyricularia oryzae isolates in the field [3].

Analytical Chemistry and Environmental Fate Studies

Procure high-purity analytical standards of Z-Ferimzone (CAS 89269-64-7) for method development and validation in residue analysis. Ferimzone's rapid photolytic Z-to-E isomer conversion necessitates the use of specialized HPLC-MS/MS methods capable of separating and quantifying both isomers, a requirement not applicable to more stable compounds like tricyclazole [1]. Validated QuEChERS-based methods are available for its quantification in complex matrices like rice straw, with demonstrated recovery rates of 88.1–97.9% and an LOQ of 0.005 mg/kg [2]. This makes it a relevant analyte for monitoring programs assessing UAV spray drift and dietary risk [3].

Rice Disease Control in Regions with MBI-Resistant Pathogens

Procure ferimzone for formulating mixtures (e.g., with diclocymet) or designing rotational programs to control rice blast, particularly in regions where MBI-D resistance is a concern. Field trial data shows that a ferimzone+diclocymet mixture can reduce panicle blast incidence from 5.8% (tricyclazole program) to 2.0% [1]. This application scenario leverages ferimzone's distinct mode of action and curative properties to enhance disease control efficacy and slow the development of resistance to other fungicide classes.

Fundamental Mycology and Mode of Action Studies

Procure ferimzone for laboratory studies investigating fungistatic mechanisms and fungal membrane function. Unlike fungicides with well-defined targets, ferimzone's primary action appears to involve disruption of membrane permeability, leading to electrolyte leakage, without inhibiting the synthesis of major macromolecules like DNA, RNA, or protein [1]. Its activity is specifically fungistatic against mycelial growth, offering a unique tool for dissecting the temporal and physiological aspects of fungal development and the fungal response to membrane stress [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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